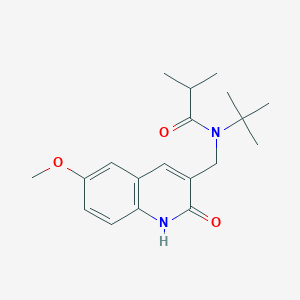![molecular formula C22H21N5O3 B7703266 N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7703266.png)
N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrazolo[3,4-b]quinolines are three-membered azaheterocyclic systems that are composed of a pyrazole and quinoline fragment . The parent structure can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .
Synthesis Analysis
The main methods of synthesis include Friedländer condensation, synthesis from anthranilic acid derivatives, multicomponent synthesis, and others . The corresponding acids upon condensation and hydrolysis followed by cyclization can give pyrazoloquinolines, which upon substitution yield the final compound with good yield under tetrahydrofuran solvent medium .Molecular Structure Analysis
The structure of 1H-pyrazolo[3,4-b]quinoline can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .Chemical Reactions Analysis
The main methods of synthesis are described, which include Friedländer condensation, synthesis from anthranilic acid derivatives, multicomponent synthesis, and others .作用機序
N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide is a potent inhibitor of PARP, an enzyme involved in DNA repair mechanisms. Inhibition of PARP leads to the accumulation of DNA damage, ultimately resulting in cell death. This compound has been shown to be highly selective for PARP1 and PARP2, the two most abundant PARP enzymes.
Biochemical and Physiological Effects:
This compound has been shown to be highly effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to sensitize cancer cells to chemotherapy and radiotherapy. In addition, this compound has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment.
実験室実験の利点と制限
N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide has several advantages for lab experiments, including its high potency and selectivity for PARP1 and PARP2, its minimal toxicity in normal cells, and its ability to sensitize cancer cells to chemotherapy and radiotherapy. However, one limitation of this compound is its high cost and limited availability.
将来の方向性
There are several future directions for the study of N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide. One direction is the development of more efficient and cost-effective synthesis methods for this compound. Another direction is the identification of biomarkers that can predict the response to this compound treatment. Additionally, the combination of this compound with other cancer treatments, such as immunotherapy, is an area of active research. Finally, the development of PARP inhibitors with improved selectivity and potency is an ongoing area of research in the field of cancer treatment.
Conclusion:
In conclusion, this compound is a potent PARP inhibitor with promising results in cancer treatment. Its high potency and selectivity for PARP1 and PARP2, minimal toxicity in normal cells, and ability to sensitize cancer cells to chemotherapy and radiotherapy make it a promising candidate for cancer treatment. Ongoing research in the synthesis method, biomarker identification, and combination therapy will further advance the study of this compound and its potential use in cancer treatment.
合成法
N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide can be synthesized using a multi-step synthetic process starting from commercially available starting materials. The synthesis involves the formation of a pyrazolo[3,4-b]quinoline intermediate, which is then reacted with 3-nitrobenzoyl chloride to form the final product. The synthesis of this compound has been reported in several scientific publications.
科学的研究の応用
N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide has been extensively studied for its potential use in cancer treatment. PARP inhibitors, including this compound, have been shown to be effective in treating cancers with defects in DNA repair mechanisms, such as BRCA1/2-mutated cancers. This compound has also shown promising results in combination therapy with other cancer treatments, such as chemotherapy and radiotherapy.
特性
IUPAC Name |
N-(1-butyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3/c1-3-4-11-26-21-18(13-15-8-5-7-14(2)19(15)23-21)20(25-26)24-22(28)16-9-6-10-17(12-16)27(29)30/h5-10,12-13H,3-4,11H2,1-2H3,(H,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWHBMRDRUSKCHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=NC3=C(C=CC=C3C=C2C(=N1)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

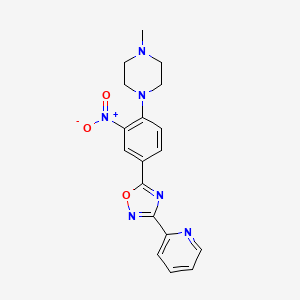
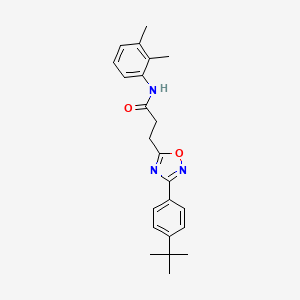
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide](/img/structure/B7703192.png)
![N-(4-butylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7703193.png)
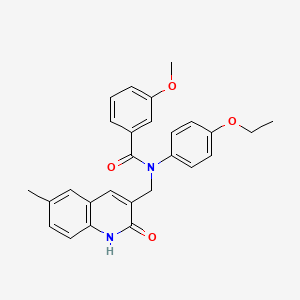
![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide](/img/structure/B7703215.png)
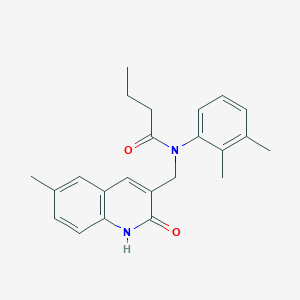

![methyl 2-{4-[(2-methylphenyl)sulfamoyl]phenoxy}acetate](/img/structure/B7703221.png)
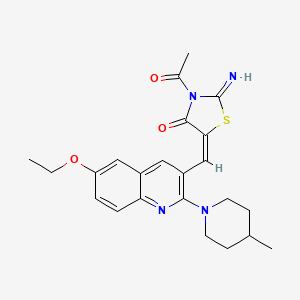

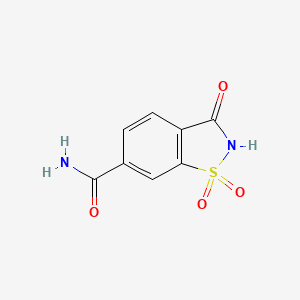
![4-[2-(azepan-1-yl)-2-oxoethoxy]-N-(butan-2-yl)benzene-1-sulfonamide](/img/structure/B7703241.png)
